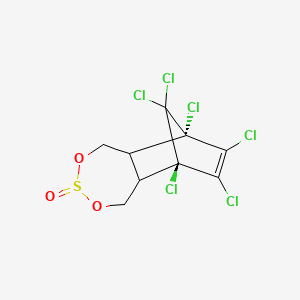
N'-(2-Thienylmethylene)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Thienylmethylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C12H16N2OS It is a derivative of hydrazide, featuring a thienylmethylene group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Thienylmethylene)cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-Thienylmethylene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Thienylmethylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Hydrazine derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N’-(2-Thienylmethylene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-(2-Thienylmethylene)cyclohexanecarbohydrazide involves its interaction with molecular targets through the hydrazone linkage. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The thienyl group can also participate in various biochemical pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-Naphthylmethylene)cyclohexanecarbohydrazide
- N’-(2-Ethoxybenzylidene)cyclohexanecarbohydrazide
- N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide
- N’-(3-Hydroxybenzylidene)cyclohexanecarbohydrazide
Uniqueness
N’-(2-Thienylmethylene)cyclohexanecarbohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
113904-74-8 |
|---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H16N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h4,7-10H,1-3,5-6H2,(H,14,15)/b13-9+ |
InChI Key |
PPMXEVUXNSONKL-UKTHLTGXSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)

